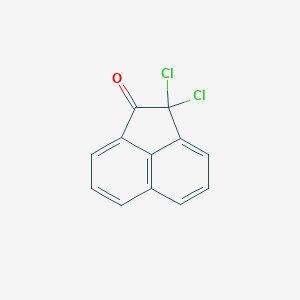

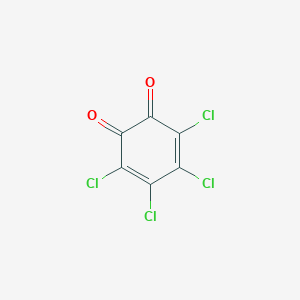

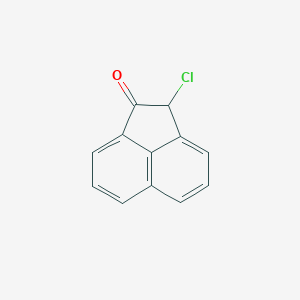

邻氯苯醌

描述

Tetrachloro-O-benzoquinone, also known as TCBQ, is a synthetic organic compound that is used in scientific research to investigate the biochemical and physiological effects of various compounds on living organisms. TCBQ is a quinone derivative, which means it is an organic compound that contains two aromatic rings connected by a double bond. It is a colorless solid that is soluble in organic solvents and has a melting point of 66-68°C.

科学研究应用

氢化物夺取反应

邻氯苯醌用于氢化物夺取反应,该反应对氧化性成键过程至关重要。 这些反应因其温和的条件和高化学选择性而受到重视,使邻氯苯醌成为合成复杂有机分子的关键试剂 .

1,3-苯并二氧杂环戊烯的合成

该化合物已被用于通过氧化直接将烷基苯转化为1,3-苯并二氧杂环戊烯。 该应用在有机合成中具有重要意义,为从更简单的前体生成重要的化学结构提供了一条途径 .

芳香化反应

作为一种强氧化剂,邻氯苯醌用于芳香化反应,将环己二烯转化为苯衍生物。 这在从非芳香族前体合成芳香族化合物中特别有用 .

染料和颜料生产

邻氯苯醌是染料和颜料生产中的前体。 一个值得注意的例子是它在合成颜料紫 23 中的作用,这种染料广泛用于印刷和塑料行业 .

化疗药物合成

该化合物参与了地亚醌 (AZQ) 的生产,地亚醌是一种用于癌症治疗的化疗药物。 它作为此类药物合成中的中间体突出了其在药物化学中的重要性 .

农业应用

在农业中,邻氯苯醌用作种子处理剂。 它有助于在关键的萌发阶段保护种子免受真菌感染和其他害虫的侵害 .

高性能聚合物和涂料

邻氯苯醌在高性能聚合物和涂料的制造中发挥作用,可以提高其耐环境降解性能和结构完整性。 该应用对于暴露于恶劣环境条件下的材料至关重要 .

医药中间体

邻氯苯醌在医药行业用作合成各种药物(包括抗肿瘤药和抗醛固酮药)的中间体。 这强调了它在药物开发过程中的多功能性和实用性 .

作用机制

Target of Action

It’s known that o-chloranil serves as a hydrogen acceptor . It is more electrophilic than quinone itself and is used for the aromatization reactions .

Mode of Action

o-Chloranil’s mode of action involves its interaction with its targets, primarily through electron transfer reactions . It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .

Biochemical Pathways

It’s known that o-chloranil participates in various organic synthesis reactions, including oxidative rearrangement and selective oxidation . It also plays a role in the dimerization of arylacetylenes .

Pharmacokinetics

It’s known that o-chloranil is volatile and has a moderate aqueous solubility .

Result of Action

It’s known that o-chloranil can form unusual charge-transfer complexes with various quinonoid acceptors . These complexes show pronounced near-IR absorption .

Action Environment

Environmental factors can influence the action, efficacy, and stability of o-Chloranil. For instance, its volatility suggests that it can be easily dispersed in the environment . Moreover, its moderate aqueous solubility indicates that it can be distributed in water bodies .

安全和危害

TCBQ causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

生化分析

Biochemical Properties

o-Chloranil has been found to interact with various biomolecules. For instance, it has been reported to cause a strong, near stoichiometric, irreversible inactivation of the collagenases from Bacillus cereus, Clostridium histolyticum, and Achromobacter iophagus . o-Chloranil reacted rapidly with a site that affected substrate binding .

Cellular Effects

It is known that o-Chloranil can cause a strong, near stoichiometric, irreversible inactivation of certain enzymes, which can potentially affect various cellular processes .

Molecular Mechanism

The molecular mechanism of o-Chloranil involves its interaction with enzymes, leading to their inactivation. For instance, o-Chloranil has been found to react rapidly with a site that affected substrate binding in certain collagenases

Temporal Effects in Laboratory Settings

It is known that o-Chloranil can cause a strong, near stoichiometric, irreversible inactivation of certain enzymes .

Metabolic Pathways

属性

IUPAC Name |

3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGCYEIGVVTZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=O)C(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883844 | |

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2435-53-2 | |

| Record name | o-Chloranil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2435-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloranil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chloranil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachloro-o-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLORANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN2NZL16NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

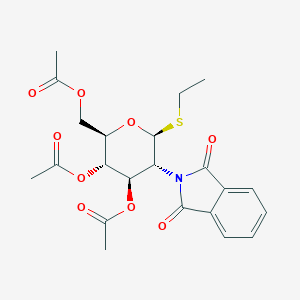

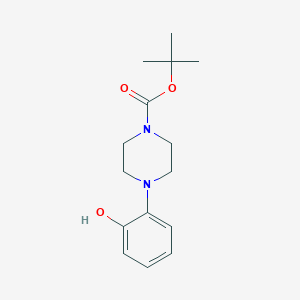

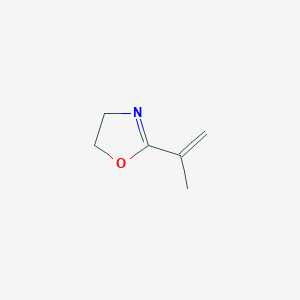

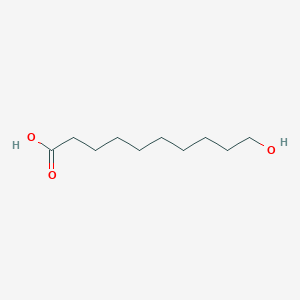

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of tetrachloro-o-benzoquinone?

A1: Tetrachloro-o-benzoquinone has the molecular formula C6Cl4O2 and a molecular weight of 245.88 g/mol.

Q2: What spectroscopic techniques are useful for characterizing tetrachloro-o-benzoquinone?

A2: Several spectroscopic techniques can be employed for characterizing tetrachloro-o-benzoquinone, including:

- Nuclear Quadrupole Resonance (NQR) Spectroscopy: This technique has been used to study the different phases of tetrachloro-o-benzoquinone crystals under high pressure. []

- X-ray Photoelectron Spectroscopy (XPS): XPS is valuable for studying charge-transfer interactions between tetrachloro-o-benzoquinone and other molecules, revealing information about electronic structure and bonding. [, , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR spectroscopy are helpful for structure elucidation, particularly in studying the reactions of tetrachloro-o-benzoquinone with phosphorus-containing compounds. [, , , , , , ]

Q3: How does tetrachloro-o-benzoquinone interact with biological systems?

A3: Tetrachloro-o-benzoquinone has been identified as a toxic component in bleached kraft chlorination effluent, negatively impacting young Atlantic salmon. [] It is also a potential metabolite of pentachlorophenol, a known carcinogen. [, ] Studies suggest tetrachloro-o-benzoquinone exerts its toxicity through interactions with sulfhydryl groups in enzymes. []

Q4: Can you elaborate on the role of tetrachloro-o-benzoquinone as a metabolite of pentachlorophenol and its implications?

A4: Research indicates that the degradation of pentachlorophenol, a widely used wood preservative, can produce tetrachloro-o-benzoquinone as a byproduct. [] This finding is significant because tetrachloro-o-benzoquinone is suspected to contribute to the overall toxicity and carcinogenicity associated with pentachlorophenol exposure. Understanding the formation and reactivity of tetrachloro-o-benzoquinone in such environmental contexts is crucial for assessing the potential risks posed by pentachlorophenol contamination.

Q5: What is the significance of tetrachloro-o-benzoquinone’s interaction with sulfhydryl groups?

A5: Tetrachloro-o-benzoquinone can inhibit enzymes by interacting with their sulfhydryl groups, particularly those located at active sites. [] This inhibition can disrupt essential biological processes, contributing to the compound's toxicity. Understanding these interactions is crucial for elucidating the mechanisms underlying the toxic effects of tetrachloro-o-benzoquinone on various organisms.

Q6: What are the common reaction pathways of tetrachloro-o-benzoquinone?

A6: Tetrachloro-o-benzoquinone participates in various reactions, including:

- Cycloaddition reactions: It can act as a dienophile in Diels-Alder reactions, adding to conjugated dienes to form cyclic adducts. [, , , ]

- Nucleophilic substitution reactions: Tetrachloro-o-benzoquinone can undergo nucleophilic aromatic substitution, where a nucleophile replaces one of the chlorine atoms. [, , ]

- Oxidative addition reactions: It can react with phosphorus(III) compounds, leading to oxidative addition and the formation of phosphorus(V) species. [, , , , , ]

- Charge-transfer complex formation: Tetrachloro-o-benzoquinone can form charge-transfer complexes with electron-rich molecules. [, , , ]

Q7: How does tetrachloro-o-benzoquinone react with 6,6-dimethylfulvene?

A7: The reaction between tetrachloro-o-benzoquinone and 6,6-dimethylfulvene proceeds through a cycloaddition mechanism, but interestingly, it exhibits periselectivity, meaning it can lead to different product ratios depending on the reaction conditions. [] This periselectivity arises from the formation of "ambimodal transition states," which can lead to either [6+4]/[4+2] or [4+2]/[2+4] adducts. Further interconversion between these adducts is possible through 3,3-sigmatropic shift reactions.

Q8: Can you elaborate on the oxidative addition reactions of tetrachloro-o-benzoquinone with phosphorus(III) compounds?

A8: Tetrachloro-o-benzoquinone readily participates in oxidative addition reactions with phosphorus(III) compounds, acting as an oxidizing agent. [, , , , , ] During these reactions, tetrachloro-o-benzoquinone is reduced to its corresponding catechol form, while the phosphorus(III) center is oxidized to phosphorus(V). These reactions often result in the formation of spirocyclic or bicyclic phosphorus compounds, which are of interest due to their unique structures and potential applications in catalysis and materials science.

Q9: Has tetrachloro-o-benzoquinone shown any catalytic properties?

A9: While tetrachloro-o-benzoquinone itself is not commonly used as a catalyst, its complexes with manganese have been investigated for their catalytic activity in the reduction of dioxygen to hydrogen peroxide. [, ] This catalytic activity is attributed to the ability of the manganese center to cycle between different oxidation states, facilitated by the redox-active nature of the tetrachloro-o-benzoquinone-derived catecholate ligand.

Q10: What is known about the stability of tetrachloro-o-benzoquinone?

A11: Tetrachloro-o-benzoquinone is known to be unstable in aqueous solutions, undergoing a Cannizzaro-type disproportionation reaction in the presence of alkali to form tetrachloromuconic acid and tetrachlorocatechol. [] This instability should be considered when handling and storing the compound, especially in the context of biological and environmental studies.

Q11: Has computational chemistry been applied to study tetrachloro-o-benzoquinone?

A11: Yes, computational studies using Density Functional Theory (DFT) have been conducted to investigate various aspects of tetrachloro-o-benzoquinone, including:

- Reaction mechanisms: DFT calculations have elucidated the reaction mechanisms between tetrachloro-o-benzoquinone and various reactants, such as N-methyl benzohydroxamic acid and hydrogen peroxide. [, ] These studies provide insights into the pathways, intermediates, and transition states involved in these reactions.

- Electronic properties: DFT calculations have been used to study the one-electron reduction behavior of tetrachloro-o-benzoquinone and the effect of solvation on its electron affinity. [] This information is crucial for understanding its redox properties and its role in electron-transfer processes.

- Charge-transfer interactions: DFT has also been utilized to study charge-transfer interactions between tetrachloro-o-benzoquinone and graphene, revealing the formation of low-energy charge-transfer bands in the near-infrared region. []

Q12: What is the environmental impact of tetrachloro-o-benzoquinone?

A14: Tetrachloro-o-benzoquinone, as a component of bleached kraft chlorination effluent, poses a threat to aquatic life, particularly salmon. [] Additionally, its presence as a degradation product of pentachlorophenol raises concerns about its persistence and potential for bioaccumulation in the environment. [] More research is needed to fully assess its long-term ecological effects and develop effective mitigation strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)